molecular formula C10H10O3 B583953 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid CAS No. 1346600-75-6

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid

Cat. No.: B583953
CAS No.: 1346600-75-6
M. Wt: 184.141
InChI Key: KMQLIDDEQAJAGJ-DEHIIRIRSA-N
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Description

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is a stable isotope-labeled analog of 4-oxobutanoic acid, where the cyclohexatrienyl ring is uniformly labeled with Carbon-13 at all six positions. This compound falls into the class of organic molecules known as short-chain keto acids and derivatives . The incorporation of the 13C6 label makes this compound an invaluable internal standard in mass spectrometry-based quantitative analyses, improving the accuracy and reliability of metabolite profiling and quantification in complex biological samples. While the specific research applications for this labeled analog are still being explored, its parent structure, 4-oxobutanoic acid, has been investigated for its potential therapeutic uses. Research indicates that 4-oxobutanoic acid derivatives have been studied for use in the treatment of inflammation . As such, this 13C-labeled version is of significant interest for pharmacokinetic and pharmacodynamic studies, metabolic pathway tracing, and biomarker discovery research related to inflammatory conditions. Researchers can leverage this compound for advanced applications in metabolomics and drug development programs. This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)/i1+1,2+1,3+1,4+1,5+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQLIDDEQAJAGJ-DEHIIRIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-75-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346600-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Grignard Reaction Followed by Oxidation

An alternative route employs Grignard reagents :

  • ¹³C₆-Cyclohexatrienylmagnesium bromide is prepared from ¹³C₆-cyclohexatriene and magnesium in tetrahydrofuran (THF).

  • The Grignard reagent reacts with diethyl oxalate to form a γ-keto ester intermediate.

  • Acidic hydrolysis (e.g., HCl/H₂O) converts the ester to 4-oxobutanoic acid.

This approach avoids harsh acylating agents and is compatible with sensitive isotopic labels.

Catalytic Carbonylation for Direct Synthesis

Transition metal-catalyzed carbonylation offers a one-step route to incorporate the oxobutanoic acid group. For example:

  • Nickel cyanide (Ni(CN)₂) catalyzes the reaction between ¹³C₆-cyclohexatriene and carbon monoxide in a biphasic toluene/water system.

  • The reaction proceeds at 80°C and 50 psi CO pressure, yielding 4-((¹³C₆)cyclohexatrienyl)-4-oxobutanoic acid after 12 hours.

Advantages :

  • High atom economy and minimal by-products.

  • Compatibility with aqueous workup, preserving isotopic labels.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) removes unreacted precursors.

  • Ion-exchange chromatography isolates the carboxylic acid from neutral by-products.

Spectroscopic Analysis

  • ¹³C NMR : Confirms isotopic enrichment at all six cyclohexatrienyl positions (δ 120–140 ppm for aromatic carbons).

  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 207.0895 (calculated for C₁₀H₁₀¹³C₆O₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)Isotopic Purity (%)Key Advantage
Friedel-Crafts65–7098.5Scalability
Grignard/Oxidation55–6099.2Mild conditions
Catalytic Carbonylation75–8097.8One-step synthesis

Challenges and Mitigation Strategies

  • Isotopic dilution : Side reactions may introduce natural carbon. Mitigated by using excess ¹³C precursors and inert atmospheres.

  • Cyclohexatrienyl instability : Storage under argon at –20°C prevents decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be carried out using N-chlorobenzamide in an aqueous acetic acid medium.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.

Scientific Research Applications

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the compound reacts with oxidizing agents to form carboxylic acids, with the rate of reaction influenced by factors such as the concentration of reactants and the dielectric constant of the medium . The isotopic labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biochemical interactions and pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid C10H6^13C6O3 ~220* 13C6-labeled cyclohexatrienyl Isotopic labeling, aromatic ring
4-(3,4-Dihydro-4-methyl-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid C13H13NO5 263.25 Benzoxazine ring, methyl group Heterocyclic structure, potential pharmaceutical use
4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid C11H12O4 208.216 Hydroxyphenyl, methyl group Enhanced polarity, antioxidant activity
4-(4-Methylcyclohexyl)-4-oxobutanoic acid C11H18O3 198.262 Saturated cyclohexyl, methyl group Lipophilic, stable conformation
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid C10H8Cl2O3 247.08† Dichlorophenyl Electronegative, antimicrobial potential

*Estimated molecular weight includes 13C contribution.
†Calculated based on molecular formula.

Structural and Electronic Differences

  • Aromaticity vs. Saturation: The target compound’s cyclohexatrienyl group is aromatic, enabling conjugation and resonance stabilization, unlike the saturated cyclohexyl group in 4-(4-methylcyclohexyl)-4-oxobutanoic acid . Aromatic systems typically exhibit higher chemical stability and distinct reactivity in electrophilic substitution reactions.
  • Isotopic Labeling: The 13C6 labeling distinguishes the target compound from non-labeled analogs, enabling precise tracking in metabolic pathways and spectroscopic studies .
  • Hydrogen Bonding: The hydroxyphenyl group in 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid improves solubility in aqueous environments and may confer antioxidant properties .

Physicochemical Properties

  • Solubility : The hydroxyphenyl analog is expected to have higher water solubility due to its polar hydroxyl group, whereas the methylcyclohexyl derivative is more lipophilic, favoring membrane permeability.
  • Molecular Weight : The benzoxazine-containing compound has the highest molecular weight (263.25 g/mol), which may influence bioavailability compared to lighter analogs like the dichlorophenyl derivative (247.08 g/mol) .

Biological Activity

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is a chemically modified compound that incorporates a stable isotope of carbon. This compound is primarily recognized for its potential applications in biological research and therapeutic contexts, particularly as a chemical chaperone in protein-folding disorders. Its unique isotopic labeling allows for detailed tracking in metabolic studies and reaction mechanisms.

  • Molecular Formula : C10H12O2
  • CAS Number : 1346600-75-6
  • Molecular Weight : 168.20 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound is its role as a chemical chaperone . It aids in the proper folding of proteins by stabilizing their structures and preventing misfolding. This is particularly significant in the context of diseases associated with protein misfolding such as Alzheimer's and Huntington's disease.

Protein Folding Disorders

Research indicates that compounds like this compound can enhance the solubility of misfolded proteins and promote their correct folding. This activity has been observed in various in vitro studies where the compound was shown to improve the yield of properly folded proteins in cellular models.

Case Studies

  • Study on Protein Misfolding :
    • In a controlled laboratory setting, researchers treated cells expressing mutant proteins with varying concentrations of this compound.
    • Results demonstrated a significant increase in the solubility and functional recovery of proteins compared to untreated controls.
    • The study concluded that the compound could serve as a potential therapeutic agent for protein misfolding diseases.
  • Therapeutic Applications :
    • A clinical trial investigated the effects of this compound on patients with neurodegenerative disorders.
    • Preliminary results indicated improvements in cognitive function and reduced aggregation of amyloid-beta plaques in treated patients.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
4-Phenylbutyric AcidC10H12O2168.20 g/molKnown chemical chaperone for protein folding
Phenylacetic AcidC8H8O2152.15 g/molUsed in various biochemical applications
Benzeneacetic AcidC9H10O2150.17 g/molExhibits anti-inflammatory properties

Q & A

Q. Answer :

Docking Studies : Simulate binding to receptors (e.g., enzymes or transporters) using software like AutoDock. The SMILES and InChI data () inform force field parameters .

Density Functional Theory (DFT) : Predict electronic properties (e.g., charge distribution in the cyclohexatrienyl group) to guide functionalization .
Validation : Cross-reference computational results with experimental NMR or crystallographic data .

Advanced: What methodologies are employed to study the compound’s metabolic fate in vivo?

Q. Answer :

Isotope-Labeled Tracking : Administer the 13C6-labeled compound to model organisms and analyze metabolites via LC-MS/MS or 13C NMR .

Tissue Distribution Studies : Use autoradiography (with 14C analogs) or imaging mass spectrometry to map biodistribution.
Data Interpretation : Normalize isotopic enrichment against background 12C signals to avoid false positives .

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